molecular formula C15H21ClN2O2S B1223859 N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide

N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide

Cat. No. B1223859
M. Wt: 328.9 g/mol
InChI Key: DWTZCYQJCYKXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide is a member of thioureas.

Scientific Research Applications

Antidepressant and Nootropic Potential

Research has identified that certain compounds structurally related to N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide exhibit promising antidepressant and nootropic (cognitive enhancement) activities. For instance, compounds with a similar 2,5-dimethoxy substitution on the aryl ring demonstrated significant antidepressant effects. These findings highlight the potential of such compounds in the development of central nervous system (CNS) active agents for therapeutic use (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Molecular Interaction Studies

Another line of research focused on molecular interaction studies of a structurally similar antagonist, revealing insights into its binding with the CB1 cannabinoid receptor. This research offers valuable information on the conformational properties and binding interactions of such compounds, which can be crucial for drug development (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Synthesis and Structural Analysis

Studies have also been conducted on the synthesis and structural analysis of compounds structurally related to N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide. These studies provide insights into the synthesis methods and crystal structures of such compounds, contributing to the understanding of their chemical properties and potential applications in various fields (Lawrence, Jackson, Mulder, Björemark, & Håkansson, 2015).

X-Ray Powder Diffraction Characterization

X-ray powder diffraction has been used to characterize N-derivatives of related compounds, potentially useful as pesticides. This method of characterization is critical for understanding the physical properties of these compounds and their applications in agriculture or related industries (Olszewska, Tarasiuk, & Pikus, 2011).

properties

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide

Molecular Formula

C15H21ClN2O2S

Molecular Weight

328.9 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-methylpiperidine-1-carbothioamide

InChI

InChI=1S/C15H21ClN2O2S/c1-10-5-4-6-18(9-10)15(21)17-12-8-13(19-2)11(16)7-14(12)20-3/h7-8,10H,4-6,9H2,1-3H3,(H,17,21)

InChI Key

DWTZCYQJCYKXHX-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C(=S)NC2=CC(=C(C=C2OC)Cl)OC

Canonical SMILES

CC1CCCN(C1)C(=S)NC2=CC(=C(C=C2OC)Cl)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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